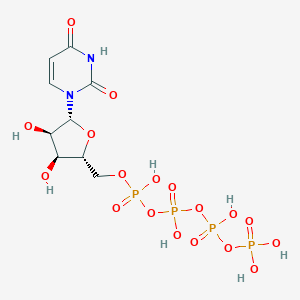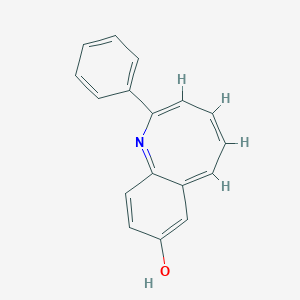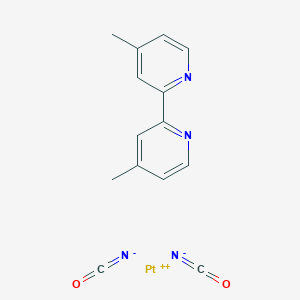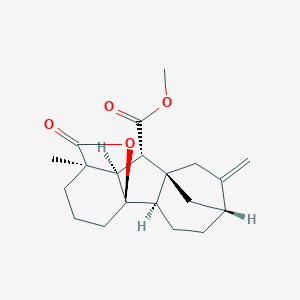
Éster metílico de giberelina A9
Descripción general
Descripción
Gibberellin A9 Methyl Ester is a derivative of the plant hormone Gibberellin which regulates growth and various developmental processes . It is a gibberellin ester, a lactone, and a methyl ester . Its empirical formula is C20H26O4 .
Synthesis Analysis
The synthesis of Gibberellin A9 methyl ester involves several steps. An oxidative cleavage of a double bond using KMnO4 gives an aldehyde intermediate. This is followed by a Wittig one-carbon homologation and an ene reaction to close a six-membered ring. The team then used an ozonolysis and an intramolecular aldol condensation to construct the target’s trans-hydrindane .Molecular Structure Analysis
The molecular formula of Gibberellin A9 methyl ester is C20H26O4 . It has a molecular weight of 330.42 . The structure of Gibberellin A9 methyl ester is complex, with several rings and functional groups .Chemical Reactions Analysis
Gibberellin A9 methyl ester undergoes several chemical reactions during its synthesis. Key steps in the total synthesis include an oxidative cleavage of a double bond using KMnO4, a Wittig one-carbon homologation, an ene reaction to close a six-membered ring, an ozonolysis, and an intramolecular aldol condensation .Aplicaciones Científicas De Investigación
Éster metílico de giberelina A9 en aplicaciones de investigación científica
Crecimiento y desarrollo de plantas: El éster metílico de giberelina A9 juega un papel crucial en la biología vegetal, particularmente en los procesos de crecimiento y desarrollo. Está involucrado en la regulación de varias etapas de desarrollo, incluyendo la germinación de semillas, el alargamiento del tallo, el desarrollo de las flores y el cuajado de los frutos. Los estudios han demostrado que puede promover el crecimiento en plántulas de arroz enano e hipocótilos de pepino a dosis específicas .
Agricultura y rendimiento de los cultivos: En agricultura, las giberelinas, incluido el éster metílico de giberelina A9, se utilizan para controlar los patrones de crecimiento de las plantas. Se aplican para gestionar la germinación, la arquitectura de las plantas, el tiempo de floración y el desarrollo de los frutos. Los inhibidores de la biosíntesis de giberelinas también se utilizan para mejorar el rendimiento de las plantas en condiciones de estrés .
Respuesta al estrés en plantas: El éster metílico de giberelina A9 también es importante en la respuesta de la planta a las tensiones bióticas y abióticas. Ajustar los niveles de giberelina puede mejorar la resistencia de una planta a los desafíos ambientales, contribuyendo así a una mejor supervivencia y rendimiento de los cultivos .
Investigación de hormonas vegetales: Este compuesto es esencial para comprender las complejas vías de señalización hormonal dentro de las plantas. Sirve como una sustancia modelo para estudiar el metabolismo de la giberelina y sus efectos en varios procesos fisiológicos .
Actividad anteridiógena: El éster metílico de giberelina A9 se ha identificado como una anteridiógena, una sustancia que promueve la formación de órganos reproductores masculinos en ciertas plantas, y como un inhibidor de la formación de arquegonios (órgano reproductor femenino) .
Mecanismos de transporte en plantas: La investigación ha revelado que la giberelina A9 es una giberelina mayor transportada desde el ovario hasta los sépalos/pétalos en las flores femeninas del pepino, lo que indica su papel en los mecanismos de transporte dentro de las plantas .
Mecanismo De Acción
Target of Action
Gibberellin A9 methyl ester (GA9-me), also known as methyl GA9, primarily targets the reproductive organs in certain plant species . It acts as an antheridiogen, a substance that promotes the formation of antheridia (male sex organs in ferns and some other lower plants) . It also inhibits the formation of archegonia (female sex organs in ferns and some other lower plants) .
Mode of Action
GA9-me interacts with its targets by inducing antheridium formation and inhibiting archegonium formation . This dual action helps regulate the balance of male and female sex organs in the plants where it is active . The compound is rapidly converted in the prothallial tissue, suggesting it may be metabolized or modified after it is applied .
Biochemical Pathways
It is known that gibberellins, the class of compounds to which ga9-me belongs, play important roles in regulating growth and development in plants . They are involved in a wide range of processes, including stem elongation, germination, dormancy, flowering, sex expression, enzyme induction, and leaf and fruit senescence .
Pharmacokinetics
It has been observed that exogenously applied ga9 is rapidly converted to ga9-me in the prothallial tissue . This suggests that the compound may be quickly absorbed and metabolized in the plant tissues where it is active.
Result of Action
The primary result of GA9-me’s action is the regulation of reproductive organ formation in certain plant species . By promoting antheridium formation and inhibiting archegonium formation, GA9-me can influence the balance of male and female sex organs in these plants .
Action Environment
It is known that the activity of gibberellins can be influenced by a variety of environmental factors, including light, temperature, and water availability
Propiedades
IUPAC Name |
methyl (1R,2R,5R,8R,9S,10R,11R)-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O4/c1-11-9-19-10-12(11)5-6-13(19)20-8-4-7-18(2,17(22)24-20)15(20)14(19)16(21)23-3/h12-15H,1,4-10H2,2-3H3/t12-,13-,14-,15-,18-,19+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRMJALKMNRHGF-WARWBDHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555159 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2112-08-5 | |
| Record name | Methyl (4aR,4bR,7R,9aR,10S,10aR)-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the stereochemical outcome of hydration reactions at the C-16 position in gibberellins like gibberellin A9?
A1: Research using spectroscopic analysis and X-ray crystallography has shown that the hydration of the 16-ene in gibberellins, including gibberellin A9, results in the formation of alcohols with a (16R)-stereochemistry. [, ] This stereospecificity is important for understanding the biological activity of these compounds.
Q2: Can gibberellin A9 methyl ester be synthesized from other gibberellins, and what does this tell us about its structure?
A2: Yes, gibberellin A9 methyl ester can be synthesized from both gibberellic acid and a mixture of gibberellins A4/A7. [] This synthesis confirms the structural similarities between these gibberellins and provides insights into the potential biosynthetic pathways of gibberellin A9 methyl ester in plants.
Q3: How is gibberellin A9 methyl ester metabolized by fungi, and what are the implications for its biological activity?
A3: Gibberellin A9 methyl ester is metabolized by certain fungi, such as Gibberella fujikuroi and Rhizopus nigricans. [] The specific metabolites produced vary depending on the fungal species. For example, Gibberella fujikuroi converts gibberellin A9 methyl ester primarily into gibberellins A20 and A40, along with other metabolites like didehydrogibberellin A9 derivatives and hydroxylated forms. This metabolism highlights the potential for biotransformation of gibberellin A9 methyl ester in the environment and suggests possible roles for these metabolites in plant-fungal interactions.
Q4: Has gibberellin A9 methyl ester been identified in any natural sources?
A4: Yes, gibberellin A9 methyl ester has been identified as a naturally occurring substance in the plant Lygodium japonicum where it plays a role in regulating the formation of reproductive organs. [] This discovery suggests a potential ecological role for this compound and highlights the diversity of plant hormones in nature.
Q5: Does gibberellin A9 methyl ester exhibit estrogenic activity?
A5: Gibberellin A9 methyl ester, along with other gibberellins (GA9, GA4, GA3, and their methyl esters), were tested for estrogenic activity using a recombinant yeast bioassay and were found to have no detectable activity. [] This finding suggests that gibberellin A9 methyl ester does not directly interact with the human estrogen receptor.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





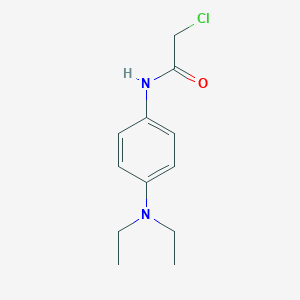

![3-Phenyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine](/img/structure/B162258.png)



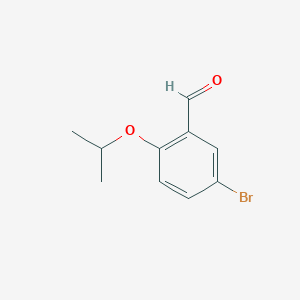
![(1R,2R,3R,6R,8S,12R,13S,14R,15R,16S,17R)-2,3,12,15,16-Pentahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-4,11-dione](/img/structure/B162267.png)

